molecular formula C11H10ClN3OS2 B5496282 2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B5496282
M. Wt: 299.8 g/mol
InChI Key: SJOARQYGCGDYCZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic structure of significant interest in medicinal and agricultural chemistry. Derivatives of 1,3,4-thiadiazole are extensively investigated for their diverse biological activities, which include potential antiviral and anticancer properties . The mesoionic nature of the 1,3,4-thiadiazole ring allows molecules containing this motif to readily cross biological membranes and interact with various enzymatic targets, making them valuable scaffolds in drug discovery . The specific molecular architecture of this acetamide derivative, which incorporates a 4-chlorophenyl group and a methylsulfanyl moiety, suggests its potential for use as a key intermediate in organic synthesis or as a candidate for biological screening in development programs. Researchers can utilize this compound to explore structure-activity relationships, particularly in the development of novel therapeutic or agrochemical agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-17-11-15-14-10(18-11)13-9(16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOARQYGCGDYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with desired properties.

    Biology: Investigated for its potential as an antimicrobial agent. Studies have shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to understand its mechanism of action and efficacy in various disease models.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. Additionally, it may interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methylsulfanyl group at position 5 of the thiadiazole ring confers moderate lipophilicity, whereas bulkier substituents (e.g., 4-fluorophenylpiperazine in 4g) increase molecular weight and melting points .
  • Chlorophenyl vs. Other Aromatic Groups: The 4-chlorophenyl group enhances stability through halogen bonding, compared to non-halogenated analogs like 5f .
  • Sulfur Modifications : Replacing methylsulfanyl with sulfonyl groups (e.g., in ) increases polarity but may reduce bioavailability .

Key Observations :

  • Anticancer Activity: Compound 4y, with a p-tolylamino substituent, exhibits potent cytotoxicity (IC₅₀ = 0.034 mmol/L against A549 cells), outperforming cisplatin . The target compound’s lack of a nitro or aryl amino group may limit similar efficacy.
  • Akt Inhibition: Compounds like 3 achieve >90% Akt inhibition via π-π interactions and hydrogen bonding, critical for apoptosis in glioma cells .
  • Antimicrobial Potential: Thiadiazole-thiadiazine hybrids (e.g., 5d) show broad-spectrum activity, suggesting that sulfur-rich scaffolds enhance membrane penetration .

Biological Activity

The compound 2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C10H10ClN3OS
  • Molecular Weight : 253.72 g/mol

Biological Activity Overview

  • Antimicrobial Activity
    • Various studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one were effective against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .
  • Anticancer Activity
    • The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays revealed that the compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The IC50 values for these cell lines were reported to be approximately 23.29 µM and 2.44 µM respectively after 48 hours of treatment .
    Cell LineIC50 Value (µM)Treatment Duration
    MCF-723.2948 hours
    LoVo2.4448 hours
  • Mechanism of Action
    • The mechanism of action for anticancer activity includes induction of apoptosis and cell cycle arrest. Studies indicated that the compound caused an accumulation of cells in the G0/G1 phase while reducing the S-phase population in treated cells .

Case Studies

  • Case Study on Anticancer Efficacy
    • A recent study evaluated a series of thiadiazole derivatives for their anti-proliferative effects against various cancer cell lines. The selected compound showed a marked decrease in cell viability in both MCF-7 and LoVo cells after prolonged exposure, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Testing
    • Another investigation focused on the antimicrobial activity of related thiadiazole compounds against agricultural pathogens such as Xanthomonas oryzae. The results demonstrated significant antibacterial effects, with inhibition rates exceeding those of conventional bactericides at comparable concentrations .

Discussion

The biological activities of This compound highlight its potential as a multi-functional therapeutic agent. Its effectiveness against various pathogens and cancer cell lines suggests that further exploration into its pharmacological applications is warranted.

Q & A

Q. Q: What are the optimal synthetic routes for preparing 2-(4-chlorophenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can purity be ensured?

A: The synthesis typically involves acylation of the 1,3,4-thiadiazole core with 2-(4-chlorophenyl)acetyl chloride. Key steps include:

  • Reaction Conditions : Use anhydrous acetone or DMF as solvents, with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution at the thiadiazole-2-amine position .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Characterization : Employ ¹H/¹³C NMR to verify the acetamide linkage (δ ~2.4 ppm for methylsulfanyl, δ ~168 ppm for carbonyl) and LC-MS for molecular ion confirmation (m/z ~339.8) .

Biological Activity Screening

Q. Q: What methodological frameworks are recommended for evaluating the anticancer potential of this compound?

A: Standard protocols include:

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Compare to cisplatin (IC₅₀ ~0.02–0.1 mM) .
  • Selectivity Screening : Test non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index. A selectivity ratio >3 indicates potential safety .
  • Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) for apoptosis detection and ROS assays (DCFH-DA probe) to evaluate oxidative stress induction .

Advanced Mechanistic Insights

Q. Q: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

A: Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration). Validate using reference compounds like doxorubicin .
  • Structural Confirmation : Re-analyze compound integrity via XRD or 2D NMR (e.g., NOESY for stereochemical confirmation) to rule out degradation .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., tert-butyl or morpholine-substituted thiadiazoles) to identify structure-activity trends .

Structure-Activity Relationship (SAR) Studies

Q. Q: Which substituents on the 1,3,4-thiadiazole ring enhance bioactivity, and how can these modifications be systematically tested?

A: Key modifications include:

  • Methylsulfanyl vs. Sulfone : Oxidation of the methylsulfanyl group to sulfone (via H₂O₂/CH₃COOH) may enhance hydrophilicity and target binding. Test using molecular docking (PDB: EGFR kinase domain) .
  • Chlorophenyl Optimization : Replace 4-chlorophenyl with fluorophenyl or nitro groups to assess electronic effects on cytotoxicity. Synthesize via Ullmann coupling or Suzuki-Miyaura reactions .
  • Thiadiazole Core Modifications : Introduce piperazine or furan moieties at the 5-position to improve solubility (logP reduction from ~3.2 to ~2.5) .

Analytical Challenges in Stability Studies

Q. Q: What advanced techniques are used to assess the hydrolytic stability of the acetamide bond under physiological conditions?

A: Recommended approaches:

  • Forced Degradation Studies : Incubate in simulated gastric fluid (pH 1.2, 37°C) and monitor degradation via UPLC-MS/MS. Half-life >24 h indicates stability .
  • Kinetic Analysis : Use Arrhenius plots (elevated temperatures: 40–60°C) to predict shelf-life. Activation energy (Eₐ) <50 kJ/mol suggests susceptibility to hydrolysis .

Computational Modeling for Target Identification

Q. Q: How can in silico methods predict molecular targets and binding modes for this compound?

A: Utilize:

  • Molecular Docking : Autodock Vina or Schrödinger Suite to screen against cancer targets (e.g., aromatase, tubulin). Prioritize targets with Glide scores <−7 kcal/mol .
  • MD Simulations : GROMACS for 100 ns trajectories to validate binding stability (RMSD <2 Å). Key interactions: thiadiazole sulfur with hydrophobic pockets, chlorophenyl with π-stacking residues .
  • ADMET Prediction : SwissADME for bioavailability (TPSA <140 Ų) and admetSAR for toxicity (AMES test negativity) .

Addressing Bioactivity Contradictions

Q. Q: Why might this compound show high cytotoxicity in one study but low activity in another, and how can this be addressed experimentally?

A: Potential factors and solutions:

  • Cell Line Heterogeneity : Use STR profiling to confirm cell line identity. Test across panels (e.g., NCI-60) to identify lineage-specific activity .
  • Metabolic Activation : Pre-incubate with liver microsomes (e.g., rat S9 fraction) to assess prodrug potential .
  • Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets .

Future Research Directions

Q. Q: What unexplored research avenues exist for this compound in medicinal chemistry?

A: Promising directions include:

  • Combination Therapy : Screen with checkpoint inhibitors (e.g., anti-PD-1) to evaluate synergistic effects in murine xenograft models .
  • Prodrug Development : Conjugate with PEG or peptide carriers to enhance tumor targeting (e.g., folate receptor-mediated uptake) .
  • Polypharmacology : Profile against epigenetic targets (HDACs, DNMTs) using enzymatic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.